Nitroguanylazide
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Overview
Description
Nitroguanylazide is a chemical compound with the molecular formula CH₂N₆O₂ and a molecular weight of 130.0656 g/mol It is known for its unique structure, which includes a nitro group and an azide group
Preparation Methods
The synthesis of nitroguanylazide typically involves the reaction of guanylazide with a nitrating agent. One common method involves the use of nitric acid as the nitrating agent under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Nitroguanylazide undergoes various chemical reactions, including:
Decomposition: Depending on the nature of the organic solvent, this compound may decompose into different products.
Substitution Reactions: The azide group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include nitric acid for nitration and various organic solvents for cyclization and decomposition reactions. The major products formed from these reactions include 5-nitroaminotetrazole and its diammonium salt .
Scientific Research Applications
Nitroguanylazide has several scientific research applications:
Mechanism of Action
The mechanism of action of nitroguanylazide involves its decomposition and cyclization reactions. When heated, this compound can cyclize to form 5-nitroaminotetrazole, which may further decompose depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the nitro and azide groups in the compound.
Comparison with Similar Compounds
Nitroguanylazide can be compared with other similar compounds, such as:
Properties
CAS No. |
62154-79-4 |
---|---|
Molecular Formula |
CH2N6O2 |
Molecular Weight |
130.07 g/mol |
IUPAC Name |
1-diazo-2-nitroguanidine |
InChI |
InChI=1S/CH2N6O2/c2-1(4-6-3)5-7(8)9/h(H2,2,5) |
InChI Key |
JGDWDXOANYXADQ-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N\[N+](=O)[O-])(\N)/N=[N+]=[N-] |
Canonical SMILES |
C(=N[N+](=O)[O-])(N)N=[N+]=[N-] |
Origin of Product |
United States |
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